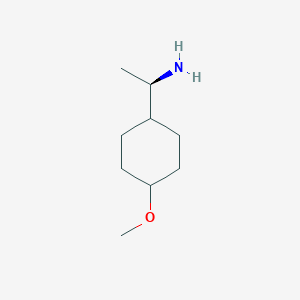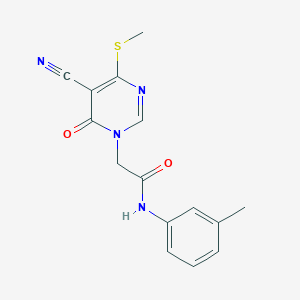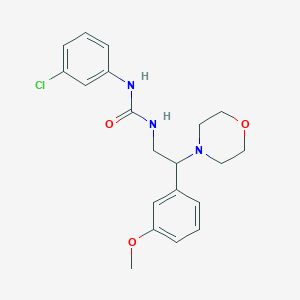
(1R)-1-(4-Methoxycyclohexyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Methoxycyclohexyl)ethanamine, commonly known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential for scientific research applications due to its unique pharmacological properties.
作用機序
(1R)-1-(4-Methoxycyclohexyl)ethanamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (1R)-1-(4-Methoxycyclohexyl)ethanamine induces dissociative effects and alters sensory perception.
Biochemical and Physiological Effects
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using (1R)-1-(4-Methoxycyclohexyl)ethanamine in scientific research is its unique pharmacological profile, which differs from other dissociative anesthetics such as ketamine and phencyclidine (PCP). This allows for the investigation of different mechanisms of action and potential therapeutic applications. However, (1R)-1-(4-Methoxycyclohexyl)ethanamine is a relatively new drug and its long-term effects on the brain and body are not well understood, which limits its use in research.
将来の方向性
There are several potential future directions for research on (1R)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential use in treating substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine may have neuroprotective effects and could be investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the long-term effects of (1R)-1-(4-Methoxycyclohexyl)ethanamine use and its potential for abuse and addiction.
In conclusion, (1R)-1-(4-Methoxycyclohexyl)ethanamine, or (1R)-1-(4-Methoxycyclohexyl)ethanamine, is a dissociative anesthetic drug with potential applications in scientific research. Its unique pharmacological profile makes it a promising candidate for investigating new mechanisms of action and potential therapeutic uses. However, further research is needed to fully understand its effects on the brain and body and its potential for abuse and addiction.
合成法
The synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield (1R)-1-(4-Methoxycyclohexyl)ethanamine.
科学的研究の応用
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and has also been found to reduce anxiety-like behaviors in rodents. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in pain management due to its analgesic properties.
特性
IUPAC Name |
(1R)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-AFPNSQJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-Methoxycyclohexyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)
![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)
![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)